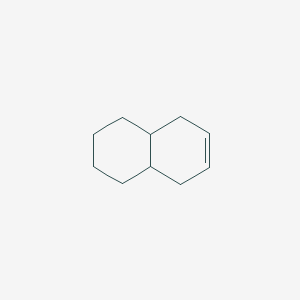

1,2,3,4,4a,5,8,8a-Octahydronaphthalene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

4276-47-5 |

|---|---|

分子式 |

C10H16 |

分子量 |

136.23 g/mol |

IUPAC 名称 |

1,2,3,4,4a,5,8,8a-octahydronaphthalene |

InChI |

InChI=1S/C10H16/c1-2-6-10-8-4-3-7-9(10)5-1/h1-2,9-10H,3-8H2 |

InChI 键 |

XLOVPKCQAPHUKK-UHFFFAOYSA-N |

SMILES |

C1CCC2CC=CCC2C1 |

规范 SMILES |

C1CCC2CC=CCC2C1 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Stereochemistry of 1,2,3,4,4a,5,8,8a-Octahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3,4,4a,5,8,8a-octahydronaphthalene, often referred to as octalin, is a bicyclic hydrocarbon that serves as a fundamental structural motif in a vast array of natural products and synthetic molecules of pharmaceutical interest. Its rigid, three-dimensional scaffold provides a unique platform for the precise spatial arrangement of functional groups, which is a critical determinant of biological activity. An understanding of the stereochemical nuances of the octahydronaphthalene core is therefore paramount for the rational design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the stereochemistry of this compound, including its isomeric forms, stereoselective synthesis, and conformational analysis.

Stereoisomerism in this compound

The stereochemistry of the octahydronaphthalene system is primarily defined by the nature of the fusion between the two six-membered rings. This fusion can be either cis or trans, giving rise to distinct diastereomers with significantly different three-dimensional shapes and properties.[1] The bridgehead carbon atoms (4a and 8a) are chiral centers in the cis-isomer, rendering the molecule chiral. In contrast, the trans-isomer possesses a center of inversion and is therefore achiral.

The saturated cyclohexane (B81311) ring in these structures typically adopts a chair conformation, while the cyclohexene (B86901) ring exists in a half-chair conformation.[1] The relative stability of the stereoisomers is analogous to that of decalin, with the trans-fused isomer being thermodynamically more stable than the cis-fused isomer due to reduced steric strain.[1]

Stereoselective Synthesis

The controlled synthesis of specific stereoisomers of this compound is a key challenge in organic synthesis. The two primary strategies for accessing this ring system are the Diels-Alder reaction and the partial hydrogenation of naphthalene (B1677914).

Diels-Alder Reaction

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful and widely employed method for the construction of the octahydronaphthalene core.[2][3] This reaction involves the concerted addition of a conjugated diene to a dienophile to form a six-membered ring. The stereochemical outcome of the Diels-Alder reaction is highly predictable and is governed by the "endo rule," which states that the dienophile's substituents with π-systems will preferentially occupy the space under the diene in the transition state. This often leads to the kinetic formation of the endo adduct. However, the stereoselectivity can be influenced by various factors, including the nature of the diene and dienophile, the reaction temperature, and the use of Lewis acid catalysts.[4] For instance, in the reaction of styrylcyclohex-2-enone derivatives with N-phenylmaleimide, elevated temperatures can lead to a mixture of endo and exo adducts, while the presence of TiCl4 can result in the exclusive formation of the endo stereoisomer.[4]

A general workflow for the synthesis of the octahydronaphthalene core via a Diels-Alder reaction is depicted below.

Caption: General workflow for the synthesis of the octahydronaphthalene core via the Diels-Alder reaction.

Catalytic Hydrogenation of Naphthalene

The partial hydrogenation of naphthalene is another common route to the octahydronaphthalene skeleton. This process typically proceeds in a stepwise manner, first yielding tetrahydronaphthalene (tetralin), which is then further hydrogenated to octahydronaphthalene and finally to decahydronaphthalene (B1670005) (decalin).[5][6][7] The stereochemical outcome of the hydrogenation, specifically the ratio of cis to trans isomers, is highly dependent on the catalyst and reaction conditions.

The hydrogenation of naphthalene over various catalysts is a well-studied process, and the data provides insights into the factors controlling the stereoselectivity of the formation of the saturated ring system.

Caption: Stepwise hydrogenation pathway from naphthalene to decalin.

Quantitative Data on Stereoisomer Formation

The stereoselectivity of the hydrogenation of naphthalene and its derivatives has been the subject of numerous studies. The following table summarizes the cis/trans ratios of decalin obtained under different catalytic conditions, which serves as a proxy for the stereochemical control in the formation of the octahydronaphthalene intermediate.

| Catalyst | Temperature (°C) | Pressure (bar H₂) | cis/trans Decalin Ratio | Reference |

| Mo-MMO | 250 | 40 | 0.62 | [5][6] |

| NiMo/Al₂O₃ | 250 | 40 | Not specified, but noted for significant cis-decalin production | [5][6] |

| Pd₅%/Al₂O₃ | 250 | 40 | Not specified, favors complete hydrogenation | [7] |

Experimental Protocols

General Protocol for Diels-Alder Reaction

A representative experimental procedure for a Diels-Alder reaction to form a substituted octahydronaphthalene system is as follows:

-

Reactant Preparation: A solution of the diene (e.g., a styrylcyclohexenol derivative) in a suitable anhydrous solvent (e.g., toluene, dichloromethane) is prepared in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Dienophile: The dienophile (e.g., N-phenylmaleimide, methyl acrylate) is added to the solution of the diene.

-

Catalyst Addition (if applicable): For Lewis acid-catalyzed reactions, a solution of the Lewis acid (e.g., TiCl₄, Et₂AlCl) in an anhydrous solvent is added dropwise to the reaction mixture at a controlled temperature (e.g., -78 °C or 0 °C).

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous NaHCO₃ solution). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired octahydronaphthalene adduct. The stereochemistry of the product is confirmed by NMR spectroscopy.[4]

General Protocol for Catalytic Hydrogenation of Naphthalene

The following is a general procedure for the catalytic hydrogenation of naphthalene:

-

Reactor Setup: A high-pressure batch reactor (e.g., a stainless steel autoclave) is charged with naphthalene and a suitable solvent (if necessary).

-

Catalyst Loading: The hydrogenation catalyst (e.g., Pd/Al₂O₃, NiMo/Al₂O₃, or Mo-MMO) is added to the reactor.[5][7] The catalyst to reactant ratio is typically in the range of 0.12g/0.18g to 0.24g/0.18g.[5][6]

-

Reaction Conditions: The reactor is sealed, purged with hydrogen gas, and then pressurized to the desired hydrogen pressure (e.g., 40 bar).[5][7] The reaction mixture is heated to the target temperature (e.g., 250 °C) with constant stirring (e.g., 1000 rpm).[5][7]

-

Reaction Monitoring: The reaction progress can be monitored by taking samples at different time intervals and analyzing them by gas chromatography (GC) to determine the conversion of naphthalene and the product distribution (tetralin, octahydronaphthalene, and decalin isomers).

-

Workup: After the desired reaction time, the reactor is cooled to room temperature and depressurized. The reaction mixture is filtered to remove the catalyst.

-

Product Analysis: The filtrate is analyzed by GC and GC-MS to identify and quantify the products. The cis/trans ratio of the decalin products is determined by comparing the retention times with those of authentic standards.

Conclusion

The stereochemistry of the this compound core is a critical aspect of its chemistry and has profound implications for its application in drug discovery and development. The ability to selectively synthesize specific stereoisomers through methods such as the Diels-Alder reaction and catalytic hydrogenation is essential for exploring the structure-activity relationships of molecules containing this important scaffold. This guide has provided a foundational understanding of the stereochemical principles, synthetic methodologies, and analytical considerations for researchers working with the octahydronaphthalene ring system.

References

- 1. 1,2,3,4,5,6,7,8-Octahydronaphthalene | 493-03-8 | Benchchem [benchchem.com]

- 2. Diels–Alder Reaction [sigmaaldrich.com]

- 3. Diels-Alder Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Cis and Trans Isomers of Octahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereochemical, conformational, and thermodynamic properties of the cis and trans isomers of octahydronaphthalene, commonly known as decalin. It includes detailed experimental protocols for their synthesis, isomerization, and separation, along with quantitative data and visualizations to support a deeper understanding of these fundamental bicyclic systems.

Introduction to the Stereochemistry of Octahydronaphthalene

Octahydronaphthalene (decalin) is a bicyclic hydrocarbon with the chemical formula C₁₀H₁₈, resulting from the complete hydrogenation of naphthalene (B1677914). The fusion of the two cyclohexane (B81311) rings can occur in two distinct diastereomeric forms: cis-octahydronaphthalene and trans-octahydronaphthalene. This stereoisomerism arises from the relative orientation of the hydrogen atoms at the two bridgehead carbons (C-4a and C-8a). In the cis isomer, these hydrogens are on the same side of the molecule, while in the trans isomer, they are on opposite sides.

These two isomers exhibit significant differences in their three-dimensional structure, conformational flexibility, and thermodynamic stability, which in turn influence their physical and chemical properties.

Conformational Analysis and Stability

The two cyclohexane rings in both isomers of octahydronaphthalene adopt chair conformations to minimize angle and torsional strain.

cis-Octahydronaphthalene: In the cis isomer, the two rings are fused via one axial and one equatorial bond. This arrangement results in a bent, or "V-shaped," molecule. A key feature of cis-octahydronaphthalene is its conformational flexibility; it can undergo a ring flip, where both rings simultaneously invert their chair conformations. This rapid interconversion leads to an equilibrium between two energetically equivalent conformers. However, the cis conformation introduces steric strain due to gauche-butane interactions between the two rings.[1]

trans-Octahydronaphthalene: In the trans isomer, the two rings are fused via two equatorial bonds. This results in a more linear and relatively flat molecular structure.[2] Unlike its cis counterpart, trans-octahydronaphthalene is a conformationally rigid or "locked" molecule.[1] A ring flip is not possible without breaking the covalent bonds at the ring junction.[2] This rigidity is a consequence of the geometric constraints imposed by the trans-fusion of the two chair rings.

Relative Stability: The trans isomer of octahydronaphthalene is thermodynamically more stable than the cis isomer. The energy difference is approximately 2.7 kcal/mol.[3] This greater stability of the trans isomer is primarily attributed to the absence of the steric strain present in the cis isomer, specifically the unfavorable gauche interactions within the concave region of the molecule.[1][3]

Quantitative Data

The distinct structural and conformational properties of the cis and trans isomers of octahydronaphthalene give rise to measurable differences in their physical and thermodynamic properties.

Table 1: Physical Properties of cis- and trans-Octahydronaphthalene

| Property | cis-Octahydronaphthalene | trans-Octahydronaphthalene |

| Molar Mass | 138.25 g/mol | 138.25 g/mol |

| Boiling Point | 195.8 °C | 187.3 °C |

| Melting Point | -43.2 °C | -30.4 °C |

| Density (at 20°C) | 0.897 g/cm³ | 0.870 g/cm³ |

Note: Values are compiled from various sources and may show slight variations.

Table 2: Thermodynamic Properties of cis- and trans-Octahydronaphthalene

| Property | cis-Octahydronaphthalene | trans-Octahydronaphthalene |

| Standard Enthalpy of Combustion (ΔH°c) | -1502.92 kcal/mol[3] | -1500.22 kcal/mol[3] |

| Standard Enthalpy of Formation (ΔH°f) | -52.45 kcal/mol[3] | -55.14 kcal/mol[3] |

Experimental Protocols

Synthesis of Octahydronaphthalene Isomers

4.1.1. Hydrogenation of Naphthalene

The catalytic hydrogenation of naphthalene is a common method for the preparation of octahydronaphthalene. The ratio of cis to trans isomers can be influenced by the choice of catalyst and reaction conditions.

-

Objective: To synthesize a mixture of cis- and trans-octahydronaphthalene via the catalytic hydrogenation of naphthalene.

-

Materials: Naphthalene, Platinum(IV) oxide (Adam's catalyst) or a supported nickel catalyst, ethanol (B145695) (or other suitable solvent), hydrogen gas, high-pressure autoclave or Parr hydrogenator.

-

Procedure:

-

In a high-pressure autoclave, dissolve a known amount of naphthalene in a suitable solvent such as ethanol.

-

Add a catalytic amount of Platinum(IV) oxide (e.g., 1-5 mol%).

-

Seal the autoclave and purge with nitrogen gas to remove air.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 atm).

-

Heat the reaction mixture to the target temperature (e.g., 100-150 °C) with vigorous stirring.

-

Monitor the reaction progress by observing the drop in hydrogen pressure.

-

After the reaction is complete (no further hydrogen uptake), cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to obtain the crude product, which will be a mixture of cis- and trans-octahydronaphthalene.

-

The composition of the isomer mixture can be determined by gas chromatography (GC) or NMR spectroscopy.

-

4.1.2. Diels-Alder Reaction for cis-Octahydronaphthalene Derivatives

The Diels-Alder reaction provides a stereoselective route to cis-fused bicyclic systems.[3]

-

Objective: To synthesize a cis-octahydronaphthalene derivative via a Diels-Alder reaction.

-

Materials: 1,3-Butadiene (or a suitable diene), maleic anhydride (B1165640) (or a suitable dienophile), toluene (B28343) (or other suitable solvent).

-

Procedure:

-

In a sealed reaction vessel, dissolve maleic anhydride in toluene.

-

Cool the solution and add a slight excess of liquefied 1,3-butadiene.

-

Allow the mixture to warm to room temperature and stir for several hours.

-

The product, cis-1,2,3,6-tetrahydrophthalic anhydride, will precipitate from the solution.

-

Collect the product by filtration and wash with cold solvent.

-

This adduct can be further hydrogenated and modified to yield various cis-octahydronaphthalene derivatives.

-

4.1.3. Robinson Annulation for trans-Octahydronaphthalene Derivatives

The Robinson annulation is a powerful method for the formation of six-membered rings and can be employed to construct trans-fused systems.[4]

-

Objective: To synthesize a trans-octahydronaphthalene derivative (Wieland-Miescher ketone) via a Robinson annulation.

-

Materials: Cyclohexane-1,3-dione, methyl vinyl ketone, pyrrolidine, benzene (B151609) (or other suitable solvent).

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap, dissolve cyclohexane-1,3-dione in benzene.

-

Add a catalytic amount of pyrrolidine.

-

Heat the mixture to reflux to form the enamine intermediate, removing the water formed via the Dean-Stark trap.

-

After cooling, add methyl vinyl ketone dropwise to the enamine solution.

-

Stir the reaction mixture at room temperature for several hours to effect the Michael addition.

-

Add a dilute acid solution to hydrolyze the intermediate and induce the intramolecular aldol (B89426) condensation and subsequent dehydration.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the resulting enone by chromatography or crystallization. This product can then be hydrogenated to the corresponding trans-octahydronaphthalene derivative.

-

Isomerization of cis- to trans-Octahydronaphthalene

The less stable cis isomer can be converted to the more stable trans isomer under conditions that allow for equilibration.[5]

-

Objective: To isomerize cis-octahydronaphthalene to trans-octahydronaphthalene.

-

Materials: cis-Octahydronaphthalene (or a mixture enriched in the cis isomer), a palladium on carbon (Pd/C) catalyst, a high-boiling inert solvent (e.g., dodecane).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place the cis-octahydronaphthalene and the Pd/C catalyst.

-

Heat the mixture to reflux for an extended period (several hours to days).

-

Periodically take samples from the reaction mixture and analyze the isomer ratio by GC.

-

Continue the reflux until the isomer ratio reaches equilibrium, favoring the trans isomer.

-

Cool the reaction mixture, filter to remove the catalyst, and separate the product from the high-boiling solvent by distillation.

-

Separation of cis- and trans-Octahydronaphthalene

Due to the difference in their boiling points, fractional distillation can be used to separate the two isomers. For analytical and small-scale preparative purposes, gas chromatography is highly effective.

-

Objective: To separate a mixture of cis- and trans-octahydronaphthalene.

-

Instrumentation: Gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-1 or DB-5) and a flame ionization detector (FID). For preparative scale, a preparative GC with a larger diameter column and a collection system is required.

-

Procedure (Analytical Scale):

-

Inject a small volume of the isomer mixture into the GC.

-

Use a temperature program that provides good resolution between the two isomers (e.g., starting at a low temperature and ramping up).

-

The lower-boiling trans isomer will elute before the higher-boiling cis isomer.

-

The relative peak areas can be used to determine the isomer ratio.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the isomers of octahydronaphthalene.

References

The Discovery and Isolation of Octahydronaphthalene Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The octahydronaphthalene core, a bicyclic system also known as decalin, is a privileged scaffold in natural product chemistry. Molecules featuring this structural motif exhibit a remarkable diversity of biological activities, making them attractive targets for drug discovery and development. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of bioactive octahydronaphthalene natural products, with a focus on quantitative data, detailed experimental protocols, and the elucidation of their mechanisms of action.

Prominent Classes of Octahydronaphthalene Natural Products

A variety of natural products are built around the octahydronaphthalene skeleton, with drimane (B1240787) and eudesmane (B1671778) sesquiterpenoids being among the most extensively studied. Other notable examples include trichodermin, coprophilin, and eremophilane-type sesquiterpenes. These compounds are biosynthesized by a wide range of organisms, including fungi, plants, and marine invertebrates.

Drimane Sesquiterpenoids

Drimane sesquiterpenoids are characterized by a bicyclic drimane skeleton. A well-known example is polygodial , isolated from the medicinal tree Drimys winteri. Polygodial and its derivatives have demonstrated a broad spectrum of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1][2][3]

Eudesmane Sesquiterpenoids

Eudesmane sesquiterpenoids are another large class of bicyclic sesquiterpenoids. Many eudesmane-type sesquiterpene lactones have been isolated from plants of the Asteraceae family and have been shown to possess anti-inflammatory and anticancer activities.[4][5]

Fungal Octahydronaphthalene Derivatives

Fungi are a prolific source of structurally diverse octahydronaphthalene natural products. Examples include:

-

Trichodermin , a trichothecene (B1219388) mycotoxin produced by Trichoderma species, which exhibits antifungal and cytotoxic activities.[6][7][8]

-

Coprophilin , an anticoccidial agent isolated from a dung-inhabiting fungus, has shown activity against Eimeria tenella.[9][10][11]

-

Eremophilane-type sesquiterpenes , isolated from various fungi, including marine-derived species, have demonstrated antitumor and neuroprotective activities.[12][13][14]

Quantitative Data on Isolation and Bioactivity

The following tables summarize key quantitative data for a selection of octahydronaphthalene natural products, providing a comparative overview of their isolation yields and biological activities.

| Compound Name | Natural Source | Extraction Method | Isolation Yield | Purity | Reference(s) |

| Polygodial | Drimys winteri | Epimerization from polygodial | 60% | Not specified | [1][3] |

| Trichodermin | Trichoderma brevicompactum | Fermentation and extraction | 32.3% of dry crude extract | >95% (HPLC) | [6][7] |

| Eremophilane Derivatives | Penicillium copticola | Fungal fermentation and chromatographic separation | Not specified | >95% (NMR) | [12] |

| Coprophilin | Unidentified fungus | Bioassay-guided separation | Not specified | Not specified | [9] |

| Compound Name | Biological Activity | Assay System | IC50 / MIC | Reference(s) |

| Polygodial | Anti-inflammatory | Inhibition of IκB-α phosphorylation | 10 µM | [1][2] |

| Isotadeonal | Anti-inflammatory | Inhibition of IκB-α phosphorylation | 10 µM | [1][2] |

| Coprophilin | Anticoccidial | Eimeria tenella in vitro | 1.5 µM (MIC) | [9] |

| Trichodermic Acid | Cytotoxic | Rat hepatoma cell line (H4IIE) | 143.1 µM (IC50) | [15] |

| Dendryphiellin A1 | Cytotoxic | A2780 and A2780CisR cell lines | 6.6 and 9.1 µg/mL (IC50) | [13] |

| Eremophilane Derivative 11 | Immunosuppressive | LPS-stimulated splenocytes | 8.99 ± 1.08 μM (IC50) | [16] |

| Eremophilane Derivative 11 | Immunosuppressive | ConA-stimulated splenocytes | 5.39 ± 0.20 μM (IC50) | [16] |

| 1,10-Seco-Eudesmane 15 | Anti-neuroinflammatory | Nitric oxide production in microglia | Submicromolar (IC50) | [4] |

| Auckcostusolides A-C | Paraptosis induction | Cancer cell lines | Not specified | [5] |

Experimental Protocols

The successful isolation and purification of octahydronaphthalene natural products rely on a systematic workflow involving extraction, chromatographic separation, and spectroscopic characterization.

General Workflow for Isolation and Purification

The following diagram illustrates a typical workflow for the isolation of octahydronaphthalene natural products from a natural source.

Detailed Methodology for Flash Column Chromatography

Flash column chromatography is a rapid and efficient technique for the purification of semi-purified fractions.[17][18][19][20]

Materials:

-

Glass column with a stopcock

-

Silica (B1680970) gel (230-400 mesh)

-

Sand (acid-washed)

-

Eluent (solvent system determined by TLC analysis)

-

Sample dissolved in a minimal amount of appropriate solvent

-

Collection tubes

-

Pressurized air source (optional)

Procedure:

-

Column Packing:

-

Securely clamp the column in a vertical position.

-

Place a small plug of cotton or glass wool at the bottom of the column.

-

Add a thin layer of sand (approx. 0.5 cm).

-

Prepare a slurry of silica gel in the initial, least polar eluent.

-

Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.

-

Once the silica gel has settled, add another thin layer of sand on top.

-

Drain the solvent until the level is just above the top layer of sand.

-

-

Sample Loading:

-

Dissolve the sample in the minimum amount of a non-polar solvent.

-

Carefully apply the sample solution to the top of the silica gel bed using a pipette.

-

Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is at the top of the sand.

-

-

Elution:

-

Carefully add the eluent to the top of the column.

-

Open the stopcock and begin collecting fractions.

-

Apply gentle pressure with compressed air to increase the flow rate (flash chromatography).

-

If using a gradient elution, gradually increase the polarity of the eluent over time.

-

-

Fraction Analysis:

-

Monitor the elution of compounds by thin-layer chromatography (TLC) of the collected fractions.

-

Combine the fractions containing the pure desired compound.

-

Evaporate the solvent to obtain the purified octahydronaphthalene natural product.

-

Structure Elucidation by Spectroscopic Methods

The definitive structure of an isolated natural product is determined through a combination of spectroscopic techniques.[21][22][23][24][25][26]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are crucial for establishing the carbon skeleton, the connectivity of atoms, and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular formula of the compound. Fragmentation patterns observed in MS/MS experiments can offer valuable structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is useful for identifying chromophores, such as conjugated double bond systems.

Signaling Pathways Modulated by Octahydronaphthalene Natural Products

Many bioactive octahydronaphthalene natural products exert their effects by modulating key intracellular signaling pathways, such as the NF-κB and MAPK pathways, which are often dysregulated in diseases like cancer and inflammatory disorders.

Inhibition of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammatory and immune responses. Certain drimane and eudesmane sesquiterpenoids have been shown to inhibit this pathway.[1][2][3][4][22][27][28][29][30]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Certain eudesmane sesquiterpenoids have been found to modulate this pathway.[4][5][31][32]

Conclusion

Octahydronaphthalene natural products represent a rich and diverse source of bioactive molecules with significant potential for the development of new therapeutic agents. This guide has provided a comprehensive overview of the key aspects of their discovery and isolation, from the identification of promising natural sources to the detailed characterization of their chemical structures and biological activities. The systematic application of the described experimental protocols and a thorough understanding of the underlying signaling pathways will be crucial for unlocking the full therapeutic potential of this important class of natural products.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,10-Seco-Eudesmane sesquiterpenoids as a new type of anti-neuroinflammatory agents by suppressing TLR4/NF-κB/MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eudesmane-guaiane sesquiterpenoid dimers from Aucklandia costus trigger paraptosis-like cell death via ROS accumulation and MAPK hyperactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Involvement of Trichoderma Trichothecenes in the Biocontrol Activity and Induction of Plant Defense-Related Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Distribution, Function, and Evolution of a Gene Essential for Trichothecene Toxin Biosynthesis in Trichoderma [frontiersin.org]

- 9. Coprophilin: an anticoccidial agent produced by a dung inhabiting fungus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Eremophilane-Type Sesquiterpenes from a Marine-Derived Fungus Penicillium Copticola with Antitumor and Neuroprotective Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Eremophilane sesquiterpenes from Hawaiian endophytic fungus Chaetoconis sp. FT087 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Occurrence and biological activities of eremophilane-type sesquiterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Isolation of Ten New Sesquiterpenes and New Abietane-Type Diterpenoid with Immunosuppressive Activity from Marine Fungus Eutypella sp. [mdpi.com]

- 17. orgsyn.org [orgsyn.org]

- 18. Prepare and Operate Flash Column Chromatography - Hawach [hawachhplccolumn.com]

- 19. orgchemboulder.com [orgchemboulder.com]

- 20. Chromatography [chem.rochester.edu]

- 21. 1,2,3,4,4a,5,6,7-Octahydronaphthalene | C10H16 | CID 12386532 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. Natural Products | Bruker [bruker.com]

- 23. creative-biostructure.com [creative-biostructure.com]

- 24. api.pageplace.de [api.pageplace.de]

- 25. researchgate.net [researchgate.net]

- 26. NMR of Natural Products as Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 27. portal.research.lu.se [portal.research.lu.se]

- 28. ocw.mit.edu [ocw.mit.edu]

- 29. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway [zenodo.org]

- 30. Eudesmane-type sesquiterpene lactones inhibit multiple steps in the NF-κB signaling pathway induced by inflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. medchemexpress.com [medchemexpress.com]

- 32. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Octahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octahydronaphthalene, commonly known as decalin, is a saturated bicyclic hydrocarbon with the chemical formula C₁₀H₁₈. It exists as two stereoisomers, cis-decalin and trans-decalin, which exhibit distinct physical and chemical properties due to their differing ring fusions. This technical guide provides a comprehensive overview of these properties, along with detailed experimental protocols for their determination and an exploration of the synthesis and key chemical reactions of this versatile molecule. The rigid, three-dimensional scaffold of the decalin ring system is a crucial structural motif in many biologically active natural products, including steroids, making a thorough understanding of its characteristics essential for researchers in drug development and organic synthesis.

Physical Properties

The physical properties of cis- and trans-decalin are summarized in the table below. These differences arise from the distinct spatial arrangement of the two fused cyclohexane (B81311) rings.

| Property | cis-Decalin | trans-Decalin |

| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ |

| Molar Mass | 138.25 g/mol | 138.25 g/mol |

| Appearance | Colorless liquid | Colorless liquid |

| Boiling Point | 195.8 °C[1] | 187.3 °C |

| Melting Point | -42.9 °C[1] | -30.4 °C |

| Density | 0.897 g/cm³ at 20 °C | 0.870 g/cm³ at 20 °C |

| Refractive Index | 1.481 at 20 °C | 1.469 at 20 °C |

| Stability | Less stable | More stable |

Stereochemistry and Conformational Analysis

The stereoisomerism of decalin is determined by the fusion of the two cyclohexane rings. In cis-decalin, the hydrogen atoms at the bridgehead carbons are on the same side of the molecule, resulting in a bent structure.[2] Conversely, in trans-decalin, these hydrogens are on opposite sides, leading to a more planar and rigid conformation.[3]

The trans-isomer is thermodynamically more stable than the cis-isomer by approximately 2.7 kcal/mol.[4] This is attributed to unfavorable non-bonded interactions and gauche-butane interactions present in the cis-conformation.[4] A key difference between the two isomers is their conformational flexibility. cis-Decalin is conformationally mobile and can undergo a ring-flip, interconverting between two equivalent chair-chair conformations. In contrast, the rigid structure of trans-decalin prevents it from undergoing a ring-flip.[5] This conformational rigidity is a crucial feature in the structures of many natural products, such as steroids.[6]

References

An In-depth Technical Guide to the IUPAC Nomenclature of Octahydronaphthalene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for octahydronaphthalene derivatives. Octahydronaphthalene, a bicyclic hydrocarbon, forms the core structure of many biologically active compounds and synthetic intermediates. A precise and unambiguous naming system is crucial for effective communication and documentation in research and development. This document details the systematic approach to naming these compounds, including the numbering of the fused ring system, the designation of stereochemistry, and the proper citation of substituents.

The Octahydronaphthalene Ring System: Structure and Isomerism

Octahydronaphthalene is the result of the partial hydrogenation of naphthalene, leading to a fused bicyclic system with the molecular formula C₁₀H₁₆. The fully saturated parent compound is decahydronaphthalene, commonly known as decalin. The nomenclature of octahydronaphthalene is built upon the established rules for decalin and fused ring systems.

The fusion of the two six-membered rings can be either cis or trans, referring to the relative orientation of the hydrogen atoms at the bridgehead carbons (the two carbons shared by both rings).

-

cis-Fusion : The bridgehead hydrogens are on the same side of the ring system. The cis-isomer is conformationally flexible and can undergo ring-flipping.

-

trans-Fusion : The bridgehead hydrogens are on opposite sides of the ring system. The trans-isomer is a rigid, conformationally locked structure.

These two forms are stereoisomers, specifically diastereomers, and cannot be interconverted without breaking bonds. The trans form is generally more stable due to reduced steric strain.

Systematic IUPAC Nomenclature

The systematic naming of octahydronaphthalene derivatives follows a hierarchical set of IUPAC rules. The process can be broken down into the following steps:

Identifying the Parent Hydride

The parent hydride is named as a partially hydrogenated derivative of naphthalene. The name begins with a prefix indicating the number of added hydrogen atoms ("octahydro-") followed by the name of the aromatic parent, "naphthalene".

Numbering the Ring System

The numbering of the fused ring system follows the established numbering of naphthalene. The bridgehead carbons are numbered 4a and 8a. The numbering begins at the first carbon adjacent to a bridgehead in the unsaturated ring and proceeds around the ring, giving the double bond the lowest possible locants. The numbering then continues to the saturated ring.

The position of the double bond is indicated by the lower-numbered carbon of the double bond, preceded by the Greek letter delta (Δ) as a superscript, or more commonly in modern IUPAC nomenclature, by placing the locant before the "-ene" suffix of the parent hydride name (though for hydrogenated systems, the "octahydronaphthalene" name is standard). For example, a double bond between C1 and C2 is designated as Δ¹-octahydronaphthalene or 1,2,3,4,5,6,7,8-octahydronaphthalene (B1594339) where the position of saturation is implied by the numbers. PubChem and other chemical databases commonly list the specific locants of the hydrogenated carbons. For instance, 1,2,3,4,4a,5,6,7-octahydronaphthalene (B72463) implies a double bond between C8 and C8a.

Designating Stereochemistry at the Ring Fusion

The stereochemistry of the ring fusion (cis or trans) is a critical descriptor. It is indicated as a prefix to the name. For the fully saturated parent, the names are cis-decahydronaphthalene and trans-decahydronaphthalene. For octahydronaphthalene derivatives, the stereochemistry at the bridgehead carbons (4a and 8a) must be specified if they are stereocenters.

-

This is done by adding the prefixes cis- or trans- to the beginning of the name.

-

Alternatively, the absolute configuration (R or S) at the bridgehead carbons can be specified using Cahn-Ingold-Prelog (CIP) priority rules. For example, (4aR,8aS)-1,2,3,4,4a,5,8,8a-octahydronaphthalene.[1]

Naming and Numbering Substituents

Substituents are named as prefixes and are placed in alphabetical order. Their positions are indicated by the locant of the carbon atom to which they are attached. If multiple substituents are present, the numbering of the ring system is chosen to give the lowest possible locants to the principal functional group, then to multiple bonds, and finally to the substituents.

Summary of Naming Procedure:

-

Identify the parent hydride : octahydronaphthalene.

-

Determine the position of the double bond and number the ring system to give the double bond the lowest locants.

-

Determine the stereochemistry of the ring fusion (cis or trans) and specify it as a prefix.

-

Identify all substituents .

-

Number the substituents according to their position on the ring.

-

Assemble the full name : (Stereochemistry)-(Substituent positions and names)-(Parent hydride).

The logical flow for determining the IUPAC name is illustrated in the diagram below.

Caption: Logical workflow for the systematic IUPAC naming of octahydronaphthalene derivatives.

Quantitative Data of Octahydronaphthalene Isomers

The physical and chemical properties of octahydronaphthalene derivatives can vary significantly with their isomeric form. The table below summarizes key data for selected isomers.

| Property | cis-1,2,3,4,4a,5,8,8a-Octahydronaphthalene | trans-1,2,3,4,4a,5,8,8a-Octahydronaphthalene | 1,2,3,4,5,6,7,8-Octahydronaphthalene |

| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₆ |

| Molar Mass ( g/mol ) | 136.23 | 136.23 | 136.24 |

| Boiling Point (°C) | ~190 (Predicted) | ~185 (Predicted) | 193-195 |

| Density (g/cm³) | ~0.90 (Predicted) | ~0.88 (Predicted) | 0.916 |

| CAS Number | 4276-47-5 | 1123-77-9[1] | 493-03-8[2] |

Note: Some physical properties are predicted values from chemical databases due to limited experimental data for specific isomers.

Experimental Protocols: Synthesis of Octahydronaphthalene Derivatives

The Robinson annulation is a powerful chemical reaction used in organic chemistry to create a six-membered ring by forming three new carbon-carbon bonds. It is a widely used method for the synthesis of octahydronaphthalene cores, which are prevalent in steroids and other natural products. The reaction involves a Michael addition followed by an intramolecular aldol (B89426) condensation.

Detailed Methodology: Synthesis of a Wieland-Miescher Ketone Analogue

The following is a representative protocol for a Robinson annulation to form a substituted octahydronaphthalene derivative.

Reaction: 2-methyl-1,3-cyclohexanedione + 3-buten-2-one → (S)-8a-methyl-3,4,8,8a-tetrahydro-1,6(2H,7H)-naphthalenedione

Materials:

-

2-methyl-1,3-cyclohexanedione

-

3-buten-2-one (Methyl vinyl ketone)

-

Pyrrolidine (B122466) (as catalyst)

-

Benzene (B151609) (as solvent)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (B86663) (for drying)

-

Ethyl acetate (B1210297) and hexane (B92381) (for chromatography)

Procedure:

-

Reaction Setup : A solution of 2-methyl-1,3-cyclohexanedione in dry benzene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Michael Addition : Methyl vinyl ketone is added to the solution. A catalytic amount of pyrrolidine is then added, and the mixture is stirred at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Aldol Condensation/Dehydration : The reaction mixture is then heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration to form the α,β-unsaturated ketone.

-

Workup : After cooling, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient to yield the pure octahydronaphthalene derivative.

The workflow for this synthesis is depicted in the diagram below.

References

A Technical Guide to the Spectroscopic Analysis of 1,2,3,4,4a,5,8,8a-Octahydronaphthalene

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,2,3,4,4a,5,8,8a-octahydronaphthalene is a bicyclic hydrocarbon with the molecular formula C₁₀H₁₆.[1][2] Its structure, featuring a fused ring system with a double bond, presents an interesting case for spectroscopic analysis. The fusion of the two rings can result in cis and trans stereoisomers, which exhibit distinct three-dimensional structures and, consequently, unique spectral properties.[3] This guide focuses on the methodologies required to identify and characterize this molecule, providing a foundational understanding of how spectroscopic data correlates with its specific structural features.

The octahydronaphthalene framework is a common motif in natural products and serves as a key building block in organic synthesis.[3] Accurate structural determination is therefore critical for research and development in these fields. This document provides the fundamental spectroscopic data points and methodologies required for such characterization.

Spectroscopic Data Presentation

The following tables summarize the expected quantitative data from NMR, IR, and MS analyses of this compound. These values are based on typical ranges for the functional groups present and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[4]

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

|---|---|---|

| Olefinic H (C1-H) | 5.3 - 5.7 | Multiplet |

| Allylic H (C2-H, C8a-H) | 2.0 - 2.5 | Multiplet |

| Bridgehead H (C4a-H) | 1.8 - 2.2 | Multiplet |

| Aliphatic H (C2-C8) | 1.2 - 1.9 | Multiplet |

Note: Predicted shifts are based on standard chemical shift tables for similar olefinic and alicyclic structures. Actual values may vary based on solvent and stereochemistry.[5][6]

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

|---|---|

| C1, C8a (Olefinic) | 120 - 140 |

| C4a, C5 (Bridgehead/Allylic) | 30 - 45 |

| C2, C3, C4, C6, C7, C8 (Aliphatic) | 20 - 35 |

Note: Predicted values are based on typical ranges for sp² and sp³ hybridized carbons in cyclic systems.[4][7][8]

Infrared (IR) Spectroscopy Data

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) (Typical) | Intensity |

|---|---|---|

| C=C Stretch (alkene) | 1640 - 1680 | Medium |

| =C-H Stretch (alkene) | 3010 - 3095 | Medium |

| C-H Stretch (alkane) | 2850 - 2960 | Strong |

| C-H Bend (alkane) | 1350 - 1470 | Medium |

Note: Values are representative for the functional groups present in the molecule.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆ |

| Exact Mass | 136.1252 u |

| Molecular Weight | 136.23 g/mol [1][2] |

| Major Fragments (m/z) | Expected fragments would result from retro-Diels-Alder reaction and loss of alkyl chains. Common fragments for cyclic alkenes include m/z 93, 79, 67. |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a spectral width of 10-15 ppm, and a relaxation delay of 1-2 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

A larger spectral width (e.g., 0-220 ppm) is required.[4]

-

A greater number of scans is necessary due to the low natural abundance of ¹³C.

-

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid):

-

Place one drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Ensure a thin film is formed by gently pressing the plates together.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample holder in the spectrometer and record the sample spectrum.

-

The instrument typically scans over the range of 4000-400 cm⁻¹. The final spectrum is an average of multiple scans to improve the signal-to-noise ratio.

-

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

-

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography (GC):

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Use a non-polar capillary column (e.g., DB-5 or HP-5ms).

-

Program the oven temperature to ramp from a low temperature (e.g., 50°C) to a high temperature (e.g., 250°C) to ensure separation of the compound from any impurities.

-

-

Mass Spectrometry (MS):

-

As the compound elutes from the GC column, it enters the MS ion source.

-

Use Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.

-

Visualization of Workflows and Relationships

Diagrams created using the DOT language provide clear visual representations of the analytical processes and logic.

Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for characterizing an organic compound using NMR, IR, and MS techniques.

References

- 1. (4aR,8aS)-1,2,3,4,4a,5,8,8a-Octahydronaphthalene | C10H16 | CID 12386536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H16 | CID 12386535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1,2,3,4,5,6,7,8-Octahydronaphthalene | 493-03-8 | Benchchem [benchchem.com]

- 4. bhu.ac.in [bhu.ac.in]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. scribd.com [scribd.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

Conformational Analysis of the Octahydronaphthalene Ring System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The octahydronaphthalene ring system, commonly known as decalin, is a fundamental bicyclic scaffold prevalent in a vast array of natural products, including steroids, terpenes, and alkaloids. Its rigid and well-defined three-dimensional structure makes it a crucial component in medicinal chemistry and drug design, where stereochemistry and conformational preferences can dictate biological activity. This technical guide provides an in-depth analysis of the conformational landscape of the octahydronaphthalene ring system, detailing the energetic and structural differences between its isomers and the influence of substituents. It further outlines the key experimental and computational methodologies employed in its study.

Isomerism and Relative Stability

The octahydronaphthalene ring system exists as two diastereomers: cis-decalin and trans-decalin. This isomerism arises from the stereochemistry of the hydrogen atoms at the bridgehead carbons (C-9 and C-10). In cis-decalin, these hydrogens are on the same side of the ring system, while in trans-decalin, they are on opposite sides.[1][2][3] These two isomers are not interconvertible through bond rotations and are therefore configurational isomers.[3]

The most stable conformation for both rings in each isomer is the chair conformation.[1][3] However, the fusion of the two rings leads to significant differences in their overall shape, flexibility, and stability.

-

trans-Decalin: The two cyclohexane (B81311) rings are fused via two equatorial bonds.[2] This results in a relatively flat and rigid structure that is "conformationally locked," meaning it cannot undergo a ring flip.[2][3]

-

cis-Decalin: The two rings are fused via one axial and one equatorial bond, leading to a bent, "tent-like" geometry.[2][4] This arrangement allows for a concerted ring flip, where both rings invert simultaneously.[3]

trans-Decalin is thermodynamically more stable than cis-decalin. This increased stability is primarily attributed to the absence of unfavorable steric interactions that are present in the cis isomer.[1][5][6] Specifically, cis-decalin suffers from non-bonded interactions and gauche-butane interactions.[4][5]

Table 1: Energetic Properties of cis- and trans-Decalin

| Parameter | cis-Decalin | trans-Decalin | Reference(s) |

| Relative Stability | Less Stable | More Stable | [1][5][6] |

| Energy Difference (ΔE) | 2.0 - 2.7 kcal/mol higher | - | [1][5] |

| Ring Inversion Barrier | ~12.6 - 14 kcal/mol | Not Applicable | [3][7] |

Conformational Dynamics of cis-Decalin

Unlike the rigid trans-decalin, cis-decalin is conformationally flexible and undergoes a ring inversion process. This inversion interconverts the two enantiomeric chair-chair conformations.[2][4] Although cis-decalin itself is chiral, this rapid ring flip at room temperature results in a racemic mixture, rendering it optically inactive.[2]

The energy barrier for this ring inversion can be determined experimentally, most commonly using variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy.

Caption: Energy profile of the ring inversion of cis-decalin.

Influence of Substituents

The introduction of substituents on the decalin ring system can significantly influence the conformational preferences and the relative stabilities of the isomers. The principles of conformational analysis in substituted cyclohexanes, particularly the concept of A-values (the energy difference between an axial and equatorial substituent), can be extended to the decalin system.[4][8]

In trans-decalin, a substituent is locked into either an axial or equatorial position. Due to the rigidity of the framework, the energetic penalties for axial substituents are generally more pronounced than in a simple cyclohexane ring.

In cis-decalin, the ring flip allows a substituent to interconvert between axial and equatorial positions. The equilibrium will favor the conformer with the substituent in the equatorial position to minimize steric strain. For substituents at the bridgehead (angular) positions, such as in 9-methyldecalin, the steric environment is particularly important. In trans-9-methyldecalin, the methyl group is axial to both rings, leading to significant steric hindrance. In cis-9-methyldecalin, the methyl group is axial to one ring and equatorial to the other, resulting in a less strained conformation.[1]

Table 2: A-Values for Common Substituents on a Cyclohexane Ring

| Substituent | A-Value (kcal/mol) | Reference(s) |

| -CH₃ (Methyl) | 1.75 | [4][8] |

| -OH (Hydroxyl) | 0.87 | [8] |

| -Br (Bromo) | 0.43 | [8] |

| -CH(CH₃)₂ (Isopropyl) | 2.15 | [8] |

| -C(CH₃)₃ (tert-Butyl) | 4.9 | [8] |

Experimental Protocols

Variable-Temperature Nuclear Magnetic Resonance (VT-NMR) Spectroscopy

VT-NMR is a powerful technique for studying the dynamic conformational processes in molecules like cis-decalin. By recording NMR spectra at different temperatures, it is possible to observe the coalescence of signals as the rate of conformational exchange changes, and from this data, the energy barrier to inversion can be calculated.

Detailed Methodology for Determining the Ring Inversion Barrier of cis-Decalin:

-

Sample Preparation:

-

Dissolve a pure sample of cis-decalin or a suitable derivative in a low-freezing point deuterated solvent (e.g., deuterated methylene (B1212753) chloride, CD₂Cl₂).[5]

-

The concentration should be in the range of 5-8 mol%.[5]

-

Transfer the solution to a high-quality NMR tube (Class A glass is recommended for temperature extremes).[9]

-

-

Instrumental Setup:

-

Use an NMR spectrometer equipped with a variable-temperature unit.

-

Calibrate the temperature of the probe using a standard, such as methanol (B129727) (for low temperatures) or ethylene (B1197577) glycol (for high temperatures).

-

Ensure the use of an appropriate spinner (turbine) designed for VT experiments.[9]

-

-

Data Acquisition:

-

Acquire a ¹³C NMR spectrum at a low temperature where the ring inversion is slow on the NMR timescale (e.g., -80°C or lower). At this temperature, separate signals for the non-equivalent carbons in the two conformers will be observed.

-

Gradually increase the temperature in small increments (e.g., 5-10°C) and acquire a spectrum at each temperature.

-

As the temperature increases, the rate of ring inversion will increase, causing the separate signals to broaden, then coalesce into a single, averaged signal. Record the coalescence temperature (T_c).

-

Continue acquiring spectra at temperatures above T_c to observe the sharpening of the averaged signal.

-

-

Data Analysis (Lineshape Analysis):

-

The free energy of activation (ΔG‡) at the coalescence temperature can be estimated using the Eyring equation. A more accurate determination involves a full lineshape analysis, where the experimental spectra at various temperatures are fitted to theoretical spectra calculated for different exchange rates (k).[5]

-

The rate constants (k) obtained from the lineshape analysis at different temperatures (T) are then used to construct an Eyring plot (ln(k/T) vs. 1/T).

-

The enthalpy (ΔH‡) and entropy (ΔS‡) of activation can be determined from the slope and intercept of the Eyring plot, respectively.

-

Caption: Workflow for VT-NMR analysis of cis-decalin.

X-ray Crystallography

Single-crystal X-ray diffraction provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. This technique is particularly useful for confirming the stereochemistry and conformation of decalin derivatives.

Detailed Methodology for Crystal Structure Determination:

-

Crystallization:

-

Obtain a single crystal of the decalin derivative of interest. This is often the most challenging step. Common methods include slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

The ideal crystal should be of sufficient size (typically >0.1 mm in all dimensions), have a regular shape with well-defined faces, and be free of cracks or other defects.

-

-

Crystal Mounting and Data Collection:

-

The selected crystal is mounted on a goniometer head.

-

The mounted crystal is placed in an intense, monochromatic X-ray beam.

-

The crystal is rotated, and the diffraction pattern (a series of spots) is recorded on a detector at various orientations.

-

-

Data Processing and Structure Solution:

-

The positions and intensities of the diffraction spots are measured.

-

The unit cell dimensions and crystal symmetry (space group) are determined from the geometry of the diffraction pattern.

-

The phase problem is solved using computational methods (e.g., direct methods for small molecules) to generate an initial electron density map.

-

-

Structure Refinement:

-

An atomic model is built into the electron density map.

-

The positions and thermal parameters of the atoms are refined to improve the agreement between the calculated and observed diffraction data.

-

Hydrogen atoms are typically placed in calculated positions.

-

Caption: Workflow for single-crystal X-ray diffraction analysis.

Computational Chemistry Methods

Computational chemistry provides a powerful toolkit for investigating the conformational landscape of the octahydronaphthalene ring system. These methods can be used to calculate the relative energies of different conformers, map the energy profile of conformational interconversions, and predict various spectroscopic properties.

Commonly Employed Computational Methods:

-

Molecular Mechanics (MM): MM methods use classical force fields to provide a quick and efficient way to explore the potential energy surface and identify low-energy conformers.

-

Density Functional Theory (DFT): DFT is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost for calculating the geometries and relative energies of conformers and transition states. A common choice of functional and basis set for such systems is B3LYP with a 6-31G* or larger basis set.

-

Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide very accurate energy calculations, though at a higher computational cost.[10] These are often used to obtain benchmark energies for conformers whose geometries have been optimized at a lower level of theory.

Typical Computational Workflow for Conformational Analysis:

-

Conformational Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field to identify all plausible low-energy conformers.

-

Geometry Optimization: The geometries of the identified conformers are then optimized using a higher level of theory, such as DFT (e.g., B3LYP/6-31G*).

-

Frequency Calculation: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain thermochemical data (e.g., zero-point vibrational energies and thermal corrections to the Gibbs free energy).

-

Transition State Search: For dynamic processes like the ring inversion of cis-decalin, transition state search algorithms are used to locate the saddle point on the potential energy surface connecting the two conformers. Frequency calculations on the transition state structure should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

-

Energy Refinement: Single-point energy calculations can be performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., MP2/cc-pVTZ or CCSD(T)/aug-cc-pVTZ) to obtain more accurate relative energies.[10]

Synthesis of Octahydronaphthalene Derivatives

The synthesis of specific octahydronaphthalene derivatives is crucial for detailed conformational studies, particularly for investigating the effects of substituents. A common and historically significant method for preparing decalin is the catalytic hydrogenation of naphthalene.[2][11] The choice of catalyst and reaction conditions can influence the ratio of cis and trans isomers produced.

Modern synthetic methods allow for the stereocontrolled synthesis of highly functionalized decalin ring systems, often employing cycloaddition reactions such as the Diels-Alder reaction, followed by further transformations.[6]

General Synthetic Approach to Decalins:

-

Catalytic Hydrogenation of Naphthalene:

-

Reactant: Naphthalene

-

Reagents: H₂, various catalysts (e.g., Pt, Pd, Rh, Ru)

-

Conditions: High pressure and temperature. The stereochemical outcome can be influenced by the choice of catalyst and solvent.

-

-

Diels-Alder Reaction:

-

A substituted diene and dienophile can be reacted to form a cyclohexene (B86901) ring, which can then be further elaborated and reduced to form a substituted decalin system. This approach offers excellent control over the stereochemistry of the newly formed ring.

-

Conclusion

The octahydronaphthalene ring system presents a rich and fascinating area of stereochemical and conformational analysis. The distinct properties of the rigid trans-decalin and the flexible cis-decalin, along with the profound influence of substituents, make this bicyclic scaffold a versatile tool in the design of molecules with specific three-dimensional structures. A thorough understanding of its conformational preferences, gained through the synergistic application of experimental techniques like VT-NMR and X-ray crystallography, and complemented by computational modeling, is essential for researchers in organic chemistry, medicinal chemistry, and drug development. This guide provides a comprehensive overview of the core principles and methodologies necessary for the detailed conformational analysis of this important ring system.

References

- 1. willingdoncollege.ac.in [willingdoncollege.ac.in]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. BJOC - Synthesis of polyhydroxylated decalins via two consecutive one-pot reactions: 1,4-addition/aldol reaction followed by RCM/syn-dihydroxylation [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. Theoretical study of internal rotational barriers of electrons donating and electrons withdrawing groups in aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]

synthesis of 1,2,3,4,4a,5,8,8a-octahydronaphthalene from simple precursors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes to 1,2,3,4,4a,5,8,8a-octahydronaphthalene, a crucial carbocyclic scaffold in medicinal chemistry and natural product synthesis. The guide details established methodologies, including the Birch reduction of naphthalene (B1677914), the Diels-Alder reaction, and the Robinson annulation, with a focus on utilizing simple, readily available precursors. Experimental protocols, quantitative data, and mechanistic pathways are presented to aid researchers in the practical application of these synthetic strategies.

Birch Reduction of Naphthalene

The Birch reduction offers a direct and efficient method for the synthesis of Δ⁹,¹⁰-octalin, an isomer of this compound, from the simple aromatic precursor, naphthalene. This reaction involves the metal-ammonia reduction of the aromatic system to afford a mixture of octalin isomers.

Experimental Protocol

A detailed experimental procedure for the synthesis of Δ⁹,¹⁰-octalin from naphthalene has been well-documented.[1]

Materials:

-

Naphthalene

-

Anhydrous ethylamine (B1201723)

-

Anhydrous dimethylamine (B145610)

-

Lithium metal

-

Ammonium (B1175870) chloride

-

Diethyl ether

-

Ice

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer and a dry ice condenser, dissolve naphthalene (0.200 mole) in a mixture of anhydrous ethylamine (250 ml) and anhydrous dimethylamine (250 ml), cooled in an ice bath.

-

To this stirred solution, rapidly add lithium metal (1.674 g-atoms) in pieces.

-

After the addition of lithium is complete, continue stirring the reaction mixture for 1 hour.

-

Quench the reaction by the cautious addition of solid ammonium chloride until the blue color of the solution disappears.

-

Allow the ammonia (B1221849) and amine solvents to evaporate overnight in a fume hood.

-

To the residue, add 500 ml of water and extract the aqueous mixture with three 100-ml portions of diethyl ether.

-

Wash the combined ether extracts with a saturated sodium chloride solution and dry over anhydrous magnesium sulfate.

-

Remove the ether by distillation, and distill the remaining residue under reduced pressure. The fraction collected at 75–77°C (14 mm Hg) is Δ⁹,¹⁰-octalin.[1]

Quantitative Data

| Product | Yield | Boiling Point | Refractive Index (n_D^20) | Purity (GC) |

| Δ⁹,¹⁰-Octalin | 33–48% | 75–77°C (14 mm Hg) | 1.4990 | >99% |

Table 1: Quantitative data for the synthesis of Δ⁹,¹⁰-octalin via Birch reduction of naphthalene.[1]

Spectroscopic Data

-

¹H NMR (CCl₄, 60 MHz): The spectrum shows no absorption for vinyl protons.[1]

-

Gas Chromatography (GC): Using a column packed with Apiezon L on Chromosorb P at 140°C, the retention time for Δ⁹,¹⁰-octalin is 49.2 minutes, while the Δ¹,⁹-octalin isomer has a retention time of 46.2 minutes.[1]

Diels-Alder Reaction

The Diels-Alder reaction provides a powerful and convergent approach to the octahydronaphthalene core by forming a six-membered ring in a single step.[2] The reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile. For the synthesis of this compound, 1,3-butadiene (B125203) serves as the diene and cyclohexene (B86901) acts as the dienophile.

Caption: Diels-Alder synthesis of octahydronaphthalene.

General Experimental Considerations

Key Parameters:

-

Diene Generation: 1,3-butadiene can be generated in situ from the thermal decomposition of 3-sulfolene.[4]

-

Solvent: High-boiling solvents such as xylene are often used to achieve the necessary reaction temperatures.

-

Temperature: The reaction typically requires heating under reflux.

-

Workup: The product can be isolated by cooling the reaction mixture to induce crystallization, followed by filtration.[3]

Further optimization of reaction conditions would be necessary to achieve a satisfactory yield of the desired octahydronaphthalene.

Robinson Annulation

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring.[5][6] This method is particularly useful for the synthesis of substituted cyclohexenones, which can be precursors to the octahydronaphthalene skeleton. The synthesis of the parent this compound from simple acyclic precursors via this route presents a significant synthetic design challenge in selecting appropriate starting materials.

Caption: General workflow of the Robinson Annulation.

A potential, though not explicitly documented, approach could involve the intramolecular cyclization of a suitable acyclic diketone. The challenge lies in the synthesis of the requisite linear precursor that would correctly fold and cyclize to form the unsubstituted bicyclic system.

Catalytic Hydrogenation of Naphthalene

The catalytic hydrogenation of naphthalene provides another route to the octahydronaphthalene core, where it exists as a key intermediate in the stepwise reduction of naphthalene to decalin.[3][7] The reaction typically proceeds via the initial formation of tetralin, which is then further hydrogenated to octahydronaphthalene (octalin) and subsequently to decalin.

Caption: Stepwise hydrogenation of naphthalene.

Catalysts and Reaction Conditions

A variety of catalysts have been investigated for this transformation, including:

-

Palladium on alumina (B75360) (Pd/Al₂O₃)[3]

-

Nickel-Molybdenum on alumina (NiMo/Al₂O₃)[3]

-

Cobalt-Molybdenum on alumina (CoMo/Al₂O₃)

The reaction conditions can be tuned to influence the product distribution. Generally, lower temperatures and pressures favor the formation of the partially hydrogenated intermediate, tetralin, while more forcing conditions drive the reaction towards the fully saturated decalin.[3][7]

Experimental Protocol for Naphthalene Hydrogenation

The following provides a general procedure for the catalytic hydrogenation of naphthalene in a batch reactor.[3][7]

Materials:

-

Naphthalene

-

Catalyst (e.g., Pd/Al₂O₃ or NiMo/Al₂O₃)

-

Solvent (optional, e.g., decane)

-

Hydrogen gas

Procedure:

-

The reaction is conducted in a stainless steel batch reactor.

-

The catalyst and naphthalene (and solvent, if used) are loaded into the reactor.

-

The reactor is sealed and purged with an inert gas (e.g., nitrogen) before being pressurized with hydrogen to the desired pressure (e.g., 40 bar).

-

The mixture is heated to the target temperature (e.g., 250°C) with constant stirring (e.g., 1000 rpm).

-

The reaction progress is monitored by taking samples at regular intervals and analyzing them by gas chromatography.

To selectively obtain octahydronaphthalene, careful optimization of the reaction time, temperature, and pressure is crucial to halt the hydrogenation at the intermediate stage before complete saturation to decalin occurs. The separation of octahydronaphthalene from the resulting mixture of naphthalene, tetralin, and decalin would require careful fractional distillation.

Quantitative Data from Hydrogenation Studies

The following table summarizes kinetic data from a study on naphthalene hydrogenation, illustrating the relative rates of the consecutive reaction steps.[7]

| Catalyst | k₁ (Naphthalene → Tetralin) | k₂ (Tetralin → Decalin) |

| 5% Pd/Al₂O₃ | 0.069 | 0.224 |

| 2% Pd/Al₂O₃ | - | - |

| 1% Pd/Al₂O₃ | - | - |

| NiMo/Al₂O₃ | - | - |

| Mo-MMO | - | - |

Table 2: Reaction rate constants for naphthalene and tetralin hydrogenation over various catalysts. Note: Specific values for all catalysts were not provided in the source.[7] The data indicates that with the 5% Pd/Al₂O₃ catalyst, the hydrogenation of tetralin to decalin is faster than the hydrogenation of naphthalene to tetralin under the studied conditions.

Conclusion

This technical guide has outlined three primary synthetic routes to the this compound core using simple precursors. The Birch reduction of naphthalene provides a direct and well-documented method for the synthesis of the Δ⁹,¹⁰-octalin isomer. The Diels-Alder reaction offers a convergent and elegant approach, although a specific high-yielding protocol for the parent system from 1,3-butadiene and cyclohexene requires further development. Catalytic hydrogenation of naphthalene presents a viable route where octahydronaphthalene is a key intermediate; however, selective isolation of this intermediate in high purity and yield necessitates careful control of reaction parameters. The choice of synthetic route will ultimately depend on the desired isomer, available starting materials, and the scale of the synthesis. The provided experimental details and data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. research.birmingham.ac.uk [research.birmingham.ac.uk]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Shape-selective hydrogenation of naphthalene over zeolite-supported Pt and Pd catalysts (Journal Article) | OSTI.GOV [osti.gov]

- 7. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

The Octahydronaphthalene Scaffold: A Cornerstone of Biologically Active Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The octahydronaphthalene skeleton, also known as decalin, is a bicyclic hydrocarbon consisting of two fused cyclohexane (B81311) rings. This rigid, three-dimensional structure is a prevalent motif in a vast array of natural products, particularly terpenoids and polyketides. Its conformational pre-organization and stereochemical complexity make it an ideal scaffold for the presentation of functional groups in a defined spatial orientation, leading to specific and potent interactions with biological macromolecules. This technical guide explores the profound biological significance of the octahydronaphthalene core, its prevalence in nature, its role as a pharmacophore in drug discovery, and its modulation of critical signaling pathways.

Natural Products Featuring the Octahydronaphthalene Scaffold